molecular formula C11H15NO B1335936 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine CAS No. 889939-90-6

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

Cat. No.: B1335936
CAS No.: 889939-90-6
M. Wt: 177.24 g/mol
InChI Key: CVNWHOLBLSNSPO-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine is a chemical compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to optimize yield and minimize side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine stands out due to its unique combination of the benzofuran core with an ethanamine group, which imparts distinct chemical and biological properties. This combination enhances its potential for therapeutic applications and makes it a valuable compound for further research .

Properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNWHOLBLSNSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392859
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-90-6
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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